molecular formula C29H23N3O9 B12398783 2',3',5'-Tri-O-benzoyl-6-azauridine

2',3',5'-Tri-O-benzoyl-6-azauridine

Cat. No.: B12398783
M. Wt: 557.5 g/mol
InChI Key: SRPSJMLVXZRXTM-DVAINZFESA-N
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Description

2’,3’,5’-Tri-O-benzoyl-6-azauridine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has been studied for its potential antitumor activity, particularly targeting indolent lymphoid malignancies .

Preparation Methods

The synthesis of 2’,3’,5’-Tri-O-benzoyl-6-azauridine typically involves the benzoylation of 6-azauridine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2’,3’,5’-Tri-O-benzoyl-6-azauridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzoyl groups are replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-6-azauridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.

    Medicine: Its potential antitumor activity makes it a candidate for cancer research, especially in targeting lymphoid malignancies.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-6-azauridine involves the inhibition of DNA synthesis. As a purine nucleoside analog, it interferes with the normal function of nucleosides in DNA replication. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. The molecular targets and pathways involved include the enzymes responsible for DNA synthesis and repair .

Comparison with Similar Compounds

2’,3’,5’-Tri-O-benzoyl-6-azauridine can be compared with other purine nucleoside analogs, such as:

Properties

Molecular Formula

C29H23N3O9

Molecular Weight

557.5 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23?,24+,25-/m1/s1

InChI Key

SRPSJMLVXZRXTM-DVAINZFESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C(=O)NC(=O)C=N3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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